N-[(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]but-2-ynamide
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Overview
Description
N-[(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]but-2-ynamide is a complex organic compound that features a benzothiazole ring system Benzothiazoles are known for their diverse biological activities and are often found in various pharmaceutical agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]but-2-ynamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with phenylacetaldehyde under acidic conditions to form the intermediate. This intermediate is then reacted with but-2-ynoic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the alkyne moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Various substituted benzothiazoles or alkynes.
Scientific Research Applications
N-[(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- N,3-diphenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-imine
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2-oxohexahydropyrimidine
Uniqueness
N-[(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]but-2-ynamide is unique due to its combination of a benzothiazole ring with an alkyne moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-2-6-17(21)19-12-18-20-15-10-9-14(11-16(15)22-18)13-7-4-3-5-8-13/h3-5,7-8,14H,9-12H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMYALBVESOKNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NC2=C(S1)CC(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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